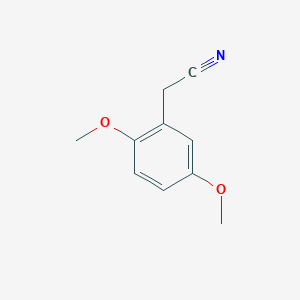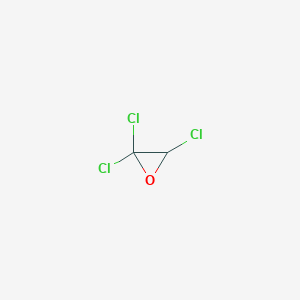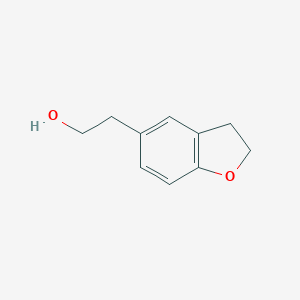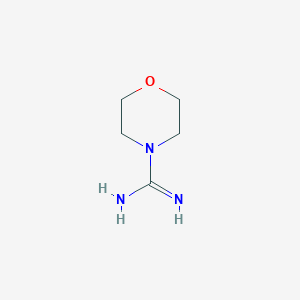
モルホリン-4-カルボキシミドアミド
概要
説明
L-703014は、IC50が94ナノモルであるフィブリン遺伝子受容体拮抗薬です。 それは、新規の非経口および潜在的な経口抗血栓薬として作用します 。 この化合物は、血小板凝集を阻害する能力について研究されており、血栓症を予防するための有望な候補となっています .
科学的研究の応用
Its ability to inhibit platelet aggregation makes it a valuable tool in cardiovascular research . Additionally, the compound has been used in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems . Its potential as an oral antithrombotic agent has also been explored, highlighting its significance in medical research .
作用機序
L-703014の作用機序には、血小板上の糖タンパク質IIb/IIIa受容体複合体への結合が含まれます 。 この受容体を阻害することで、この化合物は、血小板凝集に不可欠なフィブリン遺伝子の結合を阻害します 。 この阻害は血栓の形成を減らし、L-703014を強力な抗血栓薬にします .
類似化合物の比較
L-703014は、フィブリン遺伝子受容体拮抗薬としてその高い効力において独特です。 類似の化合物には、アブシキシマブ、エピチフィバチド、チロフィバンなどの他の糖タンパク質IIb/IIIa拮抗薬が含まれます 。 L-703014は、経口投与の可能性と高い結合親和性のために際立っています .
準備方法
化学反応の分析
L-703014は、主にフィブリン遺伝子受容体との相互作用に焦点を当てた、さまざまな化学反応を受けます。 この化合物は、糖タンパク質IIb/IIIa受容体複合体を阻害することにより血小板凝集を阻害する能力で知られています 。 この阻害は、フィブリン遺伝子が血小板に結合するのを防ぎ、それによって血栓症のリスクを軽減します 。 これらの反応で一般的に使用される試薬には、アゴニストとしてコラーゲンとエピネフリンが含まれます .
科学研究の応用
血小板凝集を阻害する能力は、循環器研究における貴重なツールとなっています 。 さらに、この化合物は、生物学的システムにおけるその挙動を理解するための薬物動態および薬力学的研究で使用されてきました 。 経口抗血栓薬としてのその可能性も探求されており、医学研究におけるその重要性を強調しています .
類似化合物との比較
L-703014 is unique in its high potency as a fibrinogen receptor antagonist. Similar compounds include other glycoprotein IIb/IIIa antagonists such as abciximab, eptifibatide, and tirofiban . L-703014 stands out due to its potential for oral administration and its high binding affinity .
特性
IUPAC Name |
morpholine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWHUUPGXCMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17238-55-0 (sulfate[2:1]) | |
| Record name | Morpholinoamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30169270 | |
| Record name | Morpholinoamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17238-66-3 | |
| Record name | Morpholinoamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholinoamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the effects of N-[amino(imino)methyl]morpholine-4-carboximidamide on oxidative stress markers in the brain?
A1: The research paper "Синтез и влияние бигуанидиновых производных на параметры биохемилюминесценции и уровень восстановленного глутатиона в мозге и сыворотке крови крыс при ишемии-реперфузии головного мозга" [] investigated the effects of N-[amino(imino)methyl]morpholine-4-carboximidamide on oxidative stress markers in a rat model of cerebral ischemia-reperfusion. The study found that the administration of this compound led to a significant decrease in biochemiluminescence parameters, including lightsum and maximum flash intensity, which are indicative of free radical processes. Furthermore, the compound also increased the levels of reduced glutathione in the brain, suggesting an enhancement of antioxidant defenses. These findings suggest that N-[amino(imino)methyl]morpholine-4-carboximidamide might exert neuroprotective effects by mitigating oxidative stress in the brain.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
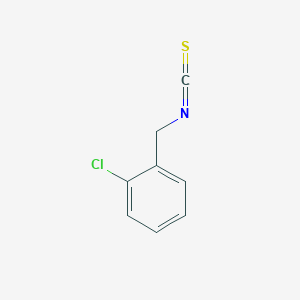



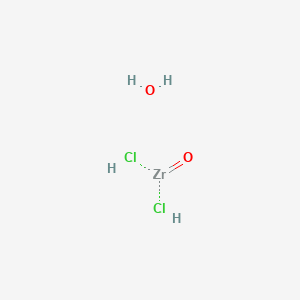
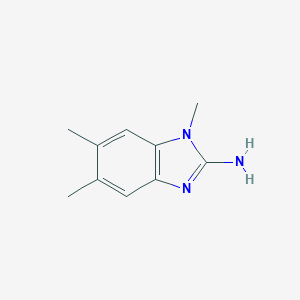

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
